3-[(2E)-2-(3-bromo-2-hydroxy-5-nitrobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide
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Overview
Description
3-[(2E)-2-(3-BROMO-2-HYDROXY-5-NITROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(3-BROMO-2-HYDROXY-5-NITROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 1,2-benzisothiazol-3-yl hydrazine. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(3-BROMO-2-HYDROXY-5-NITROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine
In medicine, the compound’s derivatives could be investigated for their therapeutic potential. The presence of the nitro and bromine groups suggests possible antimicrobial or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(3-BROMO-2-HYDROXY-5-NITROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with molecular targets in biological systems. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function. The nitro group can undergo reduction to form reactive intermediates, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-((5-BROMO-2-HYDROXY-3-NITROBENZYLIDENE)AMINO)BENZOATE
- Indole derivatives
- Imidazole containing compounds
Uniqueness
Compared to similar compounds, 3-[(2E)-2-(3-BROMO-2-HYDROXY-5-NITROBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE stands out due to its unique combination of functional groups. The presence of both a benzisothiazolyl hydrazine moiety and a brominated benzylidene group provides distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C21H22BrN5O6S |
---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
3-[[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide |
InChI |
InChI=1S/C21H22BrN5O6S/c1-21(2,3)24-18(28)8-9-26(20-15-6-4-5-7-17(15)34(32,33)25-20)23-12-13-10-14(27(30)31)11-16(22)19(13)29/h4-7,10-12,29H,8-9H2,1-3H3,(H,24,28)/b23-12+ |
InChI Key |
GSBVBKUUNDYZRX-FSJBWODESA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Canonical SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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